Nicotinamide-d4

Overview

Description

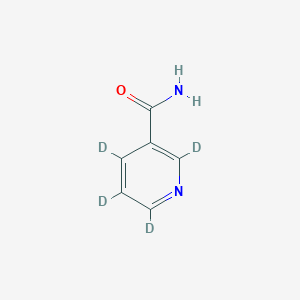

Nicotinamide-d4 (CAS: 347841-88-7) is a deuterium-labeled isotopologue of nicotinamide (vitamin B3), where four hydrogen atoms at positions 2, 4, 5, and 6 of the pyridine ring are replaced with deuterium . With a molecular formula of C₆²H₄H₂N₂O and a molecular weight of 126.15 g/mol, it serves as a critical internal standard in quantitative mass spectrometry (LC-MS/MS and GC-MS) for analyzing nicotinamide levels in biological matrices such as plasma, blood, and tissues . Its deuterated structure ensures minimal interference with endogenous nicotinamide during analytical workflows, enabling high precision (recovery rate: 101 ± 3%, CV <5%) . This compound is also a precursor in studies of NAD+ metabolism, as it traces the incorporation of nicotinamide into coenzymes like NAD+ and NADP+ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide-d4 typically involves the deuteration of nicotinamide. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Chemical Reactions Analysis

Structural Characteristics and Isotopic Labeling

Nicotinamide-d4 features deuterium substitution at the 2-, 4-, 5-, and 6-positions of its pyridine ring ( ). This labeling alters vibrational modes and bond strengths, enabling precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Key properties:

Incorporation into NAD+ and NADH

This compound serves as a precursor for deuterated NAD+ biosynthesis. Studies reveal dynamic isotopic exchange during redox cycling:

CD38-Mediated Base Exchange

CD38 catalyzes a base exchange reaction between NMN-d4 and nicotinic acid, yielding NaMN (nicotinic acid mononucleotide) with selective deuterium retention ( ):

-

Reaction : NMN-d4 + nicotinic acid → NaMN-d3 + this compound

-

Stereospecificity : Hydride transfer at C-4 is pro-R specific, leading to D/H exchange ( ).

Redox Cycling

-

NADH Formation : Reduction of NAD+-d3 by dehydrogenases yields NADH-d3, which reoxidizes to NAD+-d3 with H incorporation at C-4 ( ).

-

Energy Release : Oxidation of 1 mol NADH-d3 releases 158.2 kJ, similar to non-deuterated NADH ( ).

Isotope Effects on Reaction Kinetics

Deuterium labeling introduces kinetic isotope effects (KIEs) in enzymatic reactions:

Scientific Research Applications

Clinical Research

Nicotinamide-d4 is prominently utilized in clinical studies to assess the metabolism of nicotinamide and its derivatives. For instance, it has been used as an internal standard in studies investigating the effects of nicotinamide riboside (NR) supplementation on NAD+ metabolism in humans. In one randomized controlled trial, researchers found that NR supplementation significantly increased NAD+ levels without serious adverse effects, demonstrating the potential for nicotinamide-related compounds in enhancing metabolic health .

Case Study: NAD+ Replenishment Therapy

- Objective: To evaluate the safety and efficacy of NAD+ replenishment using nicotinamide.

- Method: Participants received NR with this compound as an internal standard for accurate measurement.

- Findings: Increased NAD+ levels were observed, suggesting a beneficial role in metabolic regulation .

Metabolic Studies

In metabolic research, this compound aids in understanding the dynamics of NAD+ synthesis and degradation pathways. Its application extends to studies on how dietary components influence NAD+ metabolism, particularly in conditions like obesity and diabetes.

Example: Metabolomics Analysis

- Study Focus: Investigating the impact of dietary nicotinamide on metabolic health.

- Methodology: Samples were analyzed using LC-MS/MS with this compound to quantify endogenous levels of nicotinamide.

- Results: The study demonstrated significant alterations in metabolite profiles associated with dietary intake, providing insights into metabolic disorders .

Nutritional Analysis

This compound is also employed in nutritional studies to assess vitamin B3 content in food products. Its use as an internal standard enhances the accuracy of quantitative analyses, allowing researchers to determine the bioavailability of nicotinamide from various dietary sources.

Application Example: Vitamin B3 Quantification

- Objective: To analyze vitamin B3 content in banana samples.

- Method: A quantitative LC-MS method was developed using this compound as an internal standard.

- Outcome: The method provided reliable data on vitamin concentrations, assisting in nutritional labeling and dietary recommendations .

Pharmacokinetics

In pharmacokinetic studies, this compound facilitates the understanding of how nicotinamide and its derivatives are absorbed, distributed, metabolized, and excreted in humans. This application is crucial for developing therapeutic strategies involving NAD+ precursors.

Research Insight:

- A study on the pharmacokinetics of NR used this compound to track its conversion into NAD+ and other metabolites in human subjects, highlighting its role in enhancing cellular energy metabolism .

Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Clinical Research | Used as an internal standard for evaluating NAD+ metabolism | NR supplementation increases NAD+ levels without significant side effects |

| Metabolic Studies | Analyzes effects of dietary components on NAD+ synthesis | Dietary intake significantly alters metabolite profiles |

| Nutritional Analysis | Quantifies vitamin B3 content in food products | Reliable data on vitamin concentrations assists nutritional recommendations |

| Pharmacokinetics | Tracks absorption and metabolism of nicotinamide and derivatives | Insights into therapeutic strategies involving NAD+ precursors |

Mechanism of Action

Nicotinamide-d4 exerts its effects primarily through its role as a precursor to NAD+. NAD+ is a crucial coenzyme in redox reactions, playing a vital role in energy metabolism, DNA repair, and cell signaling. This compound is converted to NAD+ through the salvage pathway, where it is first phosphorylated to nicotinamide mononucleotide (NMN) and then adenylated to NAD+. The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .

Comparison with Similar Compounds

Key Compounds and Structural Differences

The table below summarizes nicotinamide-d4 and its structurally or functionally related deuterated analogs:

Functional and Analytical Differences

Role in NAD+ Metabolism: this compound is directly incorporated into NAD+ via the salvage pathway, making it essential for tracing NAD+ biosynthesis . In contrast, NAD+-d4 and NMN-d4 are used to measure pre-existing NAD+ and NMN pools, respectively, avoiding isotopic dilution during metabolic turnover . Nicotinamide riboside-d4 triflate targets the nicotinamide riboside (NR) pathway, a NAD+ precursor distinct from nicotinamide .

Analytical Performance: this compound demonstrates superior chromatographic separation (retention time: 1.71 min vs. 1.73 min for non-deuterated nicotinamide) and MRM transitions (m/z 127→84 vs. 123→80), ensuring specificity in complex samples . NAD+-d4 and NMN-d4 require advanced separation techniques due to their larger molecular size and polarity, often involving hydrophilic interaction liquid chromatography (HILIC) .

Commercial Availability :

Biological Activity

Nicotinamide-d4 (N-d4) is a deuterated form of nicotinamide, a derivative of niacin (vitamin B3), which plays a crucial role in various biological processes, particularly in cellular metabolism and signaling. This article explores the biological activity of this compound, including its metabolic pathways, pharmacological effects, and potential therapeutic applications.

Overview of this compound

This compound is primarily used in research to study the metabolism of nicotinamide and its derivatives. The deuteration enhances the stability and traceability of the compound in biological systems, allowing for more precise investigations into its metabolic pathways and effects.

Metabolic Pathways

Nicotinamide is metabolized in the body through several key pathways:

- Salvage Pathway : Nicotinamide is converted into nicotinamide adenine dinucleotide (NAD+) via the salvage pathway, which is crucial for cellular energy metabolism.

- Nicotinamide N-Methyltransferase (NNMT) Pathway : NNMT catalyzes the methylation of nicotinamide to N-methyl-nicotinamide (Me-Nam), influencing NAD+ levels and impacting various physiological processes, including aging and cancer resistance .

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies show that it can reduce oxidative stress by enhancing the cellular levels of NAD+, which is critical for maintaining redox balance within cells. This action may help protect against age-related diseases and neurodegenerative disorders.

Neuroprotective Effects

Research indicates that this compound may provide neuroprotective benefits. In animal models, supplementation with nicotinamide has been associated with improved cognitive function and reduced neuronal damage following ischemic events. The neuroprotective effects are attributed to increased NAD+ levels, which support mitochondrial function and energy metabolism .

Role in Cancer Biology

The role of this compound in cancer biology has garnered attention due to its interaction with NNMT. Increased expression of NNMT has been linked to chemotherapy resistance in various cancers. By inhibiting NNMT, this compound may enhance the efficacy of cancer treatments .

Study on Aging and Metabolism

A randomized controlled trial investigated the effects of nicotinamide supplementation on aging markers. Participants receiving nicotinamide showed significant increases in NAD+ levels compared to placebo groups. This study highlights the compound's potential in promoting healthy aging and metabolic health .

Cancer Resistance Mechanism

In a recent study focusing on NNMT inhibitors, compounds similar to this compound demonstrated a marked reduction in NNMT activity, thereby increasing sensitivity to chemotherapeutic agents in resistant cancer cell lines. The findings suggest that targeting NNMT could be a viable strategy for overcoming drug resistance in cancer therapy .

Data Tables

Q & A

Basic Research Questions

Q. What is the primary application of Nicotinamide-d4 in analytical chemistry, and how does its isotopic labeling enhance quantification accuracy?

this compound is primarily used as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify endogenous nicotinamide in biological samples. Its deuterium atoms (four deuterium substitutions) provide a distinct mass-to-charge ratio, enabling precise differentiation from non-deuterated analytes. This minimizes ion suppression or enhancement effects caused by matrix interference, ensuring accurate calibration curves and reproducibility .

Q. How should this compound stock solutions be prepared and validated for use in metabolic studies?

- Preparation : Dissolve this compound in deuterium-depleted water or methanol (HPLC-grade) at a concentration of 1 mM. Vortex for 2 minutes and sonicate for 10 minutes to ensure homogeneity.

- Validation : Perform triplicate spiking experiments in representative matrices (e.g., plasma, cell lysates) to assess recovery rates (target: 95–105%) and inter-day precision (<5% CV). Use a calibration range of 0.1–100 ng/mL with linear regression (R² ≥ 0.99) .

Q. What analytical techniques are critical for verifying the isotopic purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specific positions (e.g., pyridine ring) via ¹H-NMR signal suppression and ²H-NMR analysis.

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]⁺) with a mass accuracy of <2 ppm and isotopic abundance (e.g., d4 vs. d3/d5 impurities) using extracted ion chromatograms .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters to mitigate co-elution issues between this compound and endogenous metabolites?

- Chromatographic Optimization : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution (0.1% formic acid in water/acetonitrile). Adjust retention time shifts by modifying column temperature (35–45°C) and flow rate (0.3–0.5 mL/min).

- Mass Spectrometry : Employ multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 125.1 → 78.1) and compare with endogenous nicotinamide (m/z 123.1 → 80.1) to resolve overlaps. Validate specificity using blank matrix samples .

Q. What experimental controls are essential when using this compound in longitudinal studies to account for deuterium exchange or metabolic instability? **

- Stability Controls : Incubate this compound in simulated biological conditions (37°C, pH 7.4) for 24–72 hours. Monitor deuterium retention via HRMS; acceptable loss should be <5%.

- Matrix Controls : Include analyte-free matrices spiked with this compound to assess batch-specific ion suppression. Use post-column infusion to identify interference regions .

Q. How to validate the absence of matrix effects when scaling this compound-based assays across diverse tissue types (e.g., liver vs. brain)?

- Standard Addition Method : Spike increasing concentrations of this compound into tissue homogenates. Calculate recovery rates and compare slopes of calibration curves across tissues. Acceptable variation: <15%.

- Post-Extraction Spiking : Compare the response of this compound added pre-extraction vs. post-extraction to quantify matrix-induced signal suppression/enhancement .

Q. What statistical approaches are recommended for resolving discrepancies in this compound quantification data across replicate experiments?

- Error Source Analysis : Perform ANOVA to distinguish between technical variability (e.g., pipetting errors) and biological variability. Use Grubbs’ test to identify outliers.

- Multivariate Calibration : Apply partial least squares regression (PLSR) to correct for batch effects or instrumental drift, especially in large-scale metabolomic studies .

Q. Methodological Considerations

Data Presentation :

- Tables : Include isotopic purity data (e.g., d4 abundance ≥98%), recovery rates, and CV values.

- Figures : Overlay MRM chromatograms of this compound and endogenous nicotinamide to demonstrate resolution .

Reproducibility :

- Document stock solution preparation, storage conditions (-80°C, argon atmosphere), and LC-MS parameters in accordance with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Ethical Compliance :

- For human studies, declare this compound usage in ethics approvals and obtain informed consent for metabolite profiling .

Properties

IUPAC Name |

2,4,5,6-tetradeuteriopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPAKSUCGFBDDF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574036 | |

| Record name | (~2~H_4_)Pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-88-7 | |

| Record name | (~2~H_4_)Pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347841-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.